Dibutyl malonate

Description

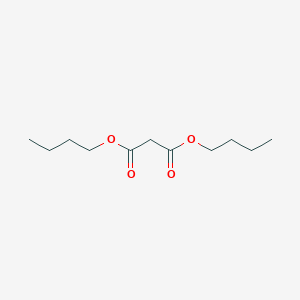

Structure

3D Structure

Properties

IUPAC Name |

dibutyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKGQHYUYGYHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152288 | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-39-2 | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dibutyl malonate CAS number and structure

An In-depth Technical Guide to Dibutyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant diester of malonic acid. It details its chemical identity, physicochemical properties, synthesis protocols, and its applications, particularly as a versatile building block in organic synthesis. This document is intended for professionals in research and development who require detailed technical information for laboratory and industrial applications.

This compound, also known as di-n-butyl malonate or propanedioic acid, dibutyl ester, is an organic compound with the CAS number 1190-39-2 .[1][2] It is characterized by a central methylene group flanked by two carbonyl groups, which are in turn ester-linked to butyl groups.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 1190-39-2[1][2] |

| Molecular Formula | C₁₁H₂₀O₄[1][2] |

| Molecular Weight | 216.27 g/mol [1][2] |

| IUPAC Name | Propanedioic acid, dibutyl ester[2] |

| Synonyms | Malonic acid, dibutyl ester; Di-n-butyl malonate[2] |

Below is a 2D representation of the chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility of Dibutyl Malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl malonate, a key intermediate in organic synthesis. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and chemical industries. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide consolidates existing qualitative information, presents predictive solubility data based on a close structural analog, details experimental protocols for solubility determination, and illustrates relevant synthetic pathways.

Solubility Profile of this compound

This compound is a colorless liquid that is soluble in many common organic solvents and insoluble in water[1][2]. This solubility profile is attributed to its molecular structure, which contains both polar ester functional groups and nonpolar butyl chains. The principle of "like dissolves like" dictates its miscibility with solvents of similar polarity.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Solubility |

| Ethanol | C₂H₅OH | Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1][2] |

| Acetone | CH₃COCH₃ | Soluble[1][2] |

| Benzene | C₆H₆ | Soluble[1] |

| Acetic Acid | CH₃COOH | Soluble[1] |

| Water | H₂O | Insoluble[1][2] |

Predictive Solubility Analysis using Diethyl Butylmalonate as an Analog

Due to the scarcity of quantitative solubility data for this compound, the closely related compound, diethyl butylmalonate, can be used as a proxy for predictive analysis. The structural similarities suggest that their solubility behaviors will be comparable.

Table 2: Quantitative and Predictive Solubility Data for Diethyl Butylmalonate

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | Quantitative data for diethyl butylmalonate.[3] |

| Water | H₂O | 330 mg/L | 20 | Quantitative data for diethyl butylmalonate.[3] |

Hansen Solubility Parameters (HSP) for Diethyl Butylmalonate

Hansen Solubility Parameters are a valuable tool for predicting the solubility of a solute in a solvent. The parameters are based on the energy of vaporization of a substance and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

Table 3: Hansen Solubility Parameters for Diethyl Butylmalonate

| Parameter | Value (MPa⁰⁵) |

| δD (Dispersion) | 16.14 |

| δP (Polar) | 4.27 |

| δH (Hydrogen Bonding) | 5.67 |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled water bath or shaker

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled water bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature bath for a few hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved microdroplets.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Transfer the filtered saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in an oven below the boiling point of this compound can be used to remove the final traces of the solvent.

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Visualizations of Relevant Synthetic Pathways

This compound and its analogs are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients (APIs).

Dialkyl malonates are crucial precursors in the synthesis of barbiturates, a class of central nervous system depressants. The following diagram illustrates the synthetic pathway of Butobarbital, a short-to-intermediate-acting barbiturate.

References

A Comprehensive Guide to the Spectral Analysis of Dibutyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for dibutyl malonate (also known as diethyl butylmalonate), a key intermediate in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols. This information is crucial for substance identification, purity assessment, and reaction monitoring in research and development settings, particularly in the pharmaceutical and chemical industries.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, providing a clear and concise reference for its structural characterization.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.12 | Quartet | 4H | -O-CH₂ -CH₃ |

| b | 3.32 | Triplet | 1H | -CH(CH₂ -CH₂-CH₂-CH₃) |

| c | 1.89 | Multiplet | 2H | -CH-CH₂ -CH₂-CH₂-CH₃ |

| d | 1.30 | Multiplet | 4H | -CH-CH₂-CH₂ -CH₂ -CH₃ |

| e | 1.23 | Triplet | 6H | -O-CH₂-CH₃ |

| f | 0.88 | Triplet | 3H | -CH-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 169.2 | C =O |

| 2 | 61.2 | -O-CH₂ -CH₃ |

| 3 | 52.1 | -CH (CO₂Et)₂ |

| 4 | 30.1 | -CH-CH₂ -CH₂-CH₂-CH₃ |

| 5 | 29.3 | -CH-CH₂-CH₂ -CH₂-CH₃ |

| 6 | 22.8 | -CH-CH₂-CH₂-CH₂ -CH₃ |

| 7 | 14.0 | -O-CH₂-CH₃ |

| 8 | 13.8 | -CH-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃.

IR Spectral Data

Table 3: Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (alkyl) |

| 1750-1730 | Strong | C=O stretching (ester) |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| 1250-1000 | Strong | C-O stretching (ester) |

Sample form: Liquid film.

Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 216 | 5 | [M]⁺ (Molecular Ion) |

| 171 | 30 | [M - OCH₂CH₃]⁺ |

| 160 | 100 | [M - CH₃(CH₂)₃]⁺ |

| 145 | 15 | [M - COOCH₂CH₃]⁺ |

| 133 | 28 | [CH(COOCH₂CH₃)₂]⁺ |

| 115 | 20 | [M - COOCH₂CH₃ - C₂H₄]⁺ |

| 101 | 24 | [CH₂(COOCH₂CH₃)]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A standard NMR spectrometer (e.g., 90 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked onto the deuterium signal of the CDCl₃.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

A standard proton pulse sequence is utilized to acquire the spectrum.

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

-

¹³C NMR Acquisition:

-

A carbon pulse program, often with proton decoupling (e.g., broadband decoupling), is selected to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

The FID is processed similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a liquid film (neat) sample is prepared. A single drop of the compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin, uniform film of the liquid between the plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

The prepared salt plates containing the sample are placed in the sample holder of the spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and structure.

Methodology:

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer. For volatile compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard method for this type of molecule. In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-Depth Technical Guide to the Synthesis of Dibutyl Malonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malonate is a significant chemical intermediate, particularly valued in the pharmaceutical and fine chemical industries. As a dialkyl ester of malonic acid, its structure features a reactive methylene group flanked by two carbonyl functionalities, making it a versatile precursor for a wide range of organic transformations. Its primary application lies in the malonic ester synthesis for the formation of substituted carboxylic acids, β-keto esters, and various heterocyclic compounds, which are foundational structures in many active pharmaceutical ingredients (APIs).[1][2] For instance, malonate esters are precursors in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and vasodilators.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound from malonic acid and n-butanol via Fischer-Speier esterification. It includes detailed experimental protocols, quantitative data summaries, and an examination of the underlying chemical principles to support researchers in academic and industrial settings.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the materials involved is critical for safe handling, effective reaction execution, and successful purification.

| Property | Malonic Acid | n-Butanol | This compound |

| Molecular Formula | C₃H₄O₄ | C₄H₁₀O | C₁₁H₂₀O₄ |

| Molar Mass | 104.06 g/mol | 74.12 g/mol | 216.27 g/mol [5] |

| Appearance | White crystalline solid | Colorless liquid | Colorless liquid[5] |

| Melting Point | 135-136 °C (decomposes) | -89.8 °C | -83 °C[5] |

| Boiling Point | Decomposes | 117.7 °C | 251-252 °C (atm)[5] |

| Density | 1.619 g/cm³ | 0.81 g/cm³ | 0.982 g/cm³ (at 20°C)[5] |

| Solubility | Soluble in water, ethanol, ether | Soluble in water, miscible with organic solvents | Insoluble in water; soluble in ethanol, ether, acetone[5] |

Synthesis Pathway: Fischer-Speier Esterification

The synthesis of this compound from malonic acid and n-butanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[6][7]

Overall Reaction:

HOOC-CH₂-COOH + 2 CH₃(CH₂)₃OH ⇌ (CH₃(CH₂)₃OOC)₂CH₂ + 2 H₂O (Malonic Acid) + (n-Butanol) ⇌ (this compound) + (Water)

The reaction is an equilibrium process.[7] To achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[6][8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis, derived from established esterification protocols.[9]

| Parameter | Value / Condition | Rationale / Notes |

| Molar Ratio (Acid:Alcohol) | 1 : 2 to 1 : 3 | An excess of butanol is used to shift the reaction equilibrium towards the product side. A 1:2 ratio is stoichiometric.[9] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A strong protic acid is required to catalyze the reaction. p-Toluenesulfonic acid is another common choice.[6][8] |

| Catalyst Loading | 1-2% by weight of reactants | A catalytic amount is sufficient to promote the reaction without causing significant side reactions or degradation. |

| Solvent | Toluene or p-Xylene | A non-polar solvent that forms an azeotrope with water allows for its removal via a Dean-Stark trap, driving the reaction to completion.[8][9] |

| Reaction Temperature | 110-140 °C (Reflux) | The temperature is determined by the boiling point of the solvent used.[8][9] |

| Reaction Time | 4-8 hours | Reaction progress should be monitored (e.g., by TLC or GC) until the starting material is consumed. |

| Expected Yield | 75-90% | Yields can vary based on the efficiency of water removal and purification. Yields for similar malonic esters are reported in the 74-89% range.[9] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

Malonic Acid (1.0 eq)

-

n-Butanol (2.5 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Equipment Setup

-

A three-necked round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Reflux condenser

-

Dean-Stark apparatus

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Reaction Procedure

-

Assembly: Assemble the reaction apparatus (three-necked flask, Dean-Stark trap, reflux condenser, and stirrer) in a fume hood. Ensure all glassware is oven-dried to remove moisture.

-

Charging Reactants: To the round-bottom flask, add malonic acid (1.0 eq), n-butanol (2.5 eq), and toluene (approx. 2 mL per gram of malonic acid).

-

Initiation: Begin stirring the mixture. Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask.

-

Reflux: Heat the mixture to reflux (approximately 110-120°C for toluene). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water is no longer being collected (typically 4-8 hours).

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate. Carefully wash the organic layer sequentially with:

-

Water (to remove the bulk of unreacted butanol and acid).

-

Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any remaining malonic acid). Wash until CO₂ evolution ceases.

-

Saturated brine solution (to break any emulsions and begin the drying process).[8]

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (toluene and extraction solvent) using a rotary evaporator.

-

Purification: The resulting crude this compound is purified by vacuum distillation.[10] Collect the fraction boiling at the appropriate temperature and reduced pressure (e.g., ~137 °C at 1.86 kPa).[5]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Will show a strong C=O stretching absorption characteristic of esters around 1730-1750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a distinct spectral fingerprint confirming the structure of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the compound.

Safety and Handling

-

Malonic Acid: Corrosive and can cause severe skin burns and eye damage.

-

n-Butanol: Flammable liquid and vapor. Harmful if swallowed and can cause serious eye damage and respiratory irritation.

-

Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Toluene: Highly flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled or swallowed.

All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

- 1. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Dibutyl Malonate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibutyl malonate, a dialkyl ester of malonic acid, stands as a cornerstone in the edifice of organic synthesis. Its strategic molecular architecture, featuring an active methylene group flanked by two butyl ester functionalities, renders it an exceptionally versatile precursor for the construction of a diverse array of complex organic molecules. This guide provides a comprehensive technical overview of the core applications of this compound in organic synthesis, with a particular focus on its role in the pharmaceutical and fine chemical industries. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 251-252 °C |

| Melting Point | -83 °C |

| Density | 0.9824 g/mL at 20 °C[1] |

| Refractive Index | 1.4162 at 20 °C[1] |

| Solubility | Soluble in ethanol, ether, acetone, benzene, and acetic acid; insoluble in water.[1] |

Core Synthetic Applications of this compound

The synthetic utility of this compound is primarily derived from the reactivity of the α-carbon, which is readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

Malonic Ester Synthesis: A Gateway to Substituted Carboxylic Acids

The malonic ester synthesis is a classic and highly effective method for the preparation of mono- and disubstituted acetic acids. The reaction proceeds via the alkylation of the malonate enolate, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of a Mono-alkylated Carboxylic Acid via Malonic Ester Synthesis

This protocol details the synthesis of a generic mono-alkylated carboxylic acid from this compound.

Materials:

-

This compound

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Alkyl halide (R-X)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for hydrolysis)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared. This compound is added dropwise to the stirred solution at room temperature.

-

Alkylation: The alkyl halide is then added dropwise to the reaction mixture. The reaction is typically heated to reflux to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography.

-

Hydrolysis: Once the alkylation is complete, the solvent is removed under reduced pressure. A solution of sodium hydroxide is added to the residue, and the mixture is heated to reflux to hydrolyze the ester groups.

-

Acidification and Decarboxylation: After cooling, the reaction mixture is acidified with hydrochloric acid. The resulting substituted malonic acid is then heated, which induces decarboxylation to yield the final carboxylic acid product.

-

Purification: The product is then purified by an appropriate method, such as distillation or recrystallization.

The general workflow for the malonic ester synthesis is depicted in the following diagram:

Caption: A logical workflow diagram of the malonic ester synthesis.

Synthesis of Barbiturates and Other Heterocyclic Compounds

This compound is a key precursor in the synthesis of a variety of heterocyclic compounds, most notably barbiturates, which are a class of drugs that act as central nervous system depressants.[2] The synthesis involves the condensation of a substituted this compound with urea in the presence of a strong base.

Quantitative Data for Barbiturate Synthesis

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl Malonate, Urea | Sodium Ethoxide | Ethanol | 110 | 7 | 72-78[3] |

| Substituted Diethyl Malonate, Urea | Sodium Ethoxide | Ethanol | Reflux | Varies | Varies |

Experimental Protocol: Synthesis of Barbituric Acid

This protocol is adapted from a standard procedure for the synthesis of the parent barbituric acid.

Materials:

-

This compound (or diethyl malonate)

-

Urea (dry)

-

Sodium metal

-

Absolute ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol.[3][4]

-

Condensation: To the sodium ethoxide solution, add this compound, followed by a solution of dry urea in hot absolute ethanol.[3][4]

-

Reflux: Heat the mixture to reflux for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.[3][4]

-

Workup: After the reaction is complete, add hot water to dissolve the solid. Acidify the solution with concentrated hydrochloric acid to precipitate the barbituric acid.[3][4]

-

Purification: Collect the product by filtration, wash with cold water, and dry.[3][4]

The synthetic pathway for barbiturates is illustrated below:

Caption: A simplified diagram of the synthesis of barbiturate derivatives.

Beyond barbiturates, this compound is also a valuable precursor for other nitrogen-containing heterocycles such as pyrimidines. For instance, the reaction of dialkyl malonates with formamide in the presence of an alkoxide leads to the formation of 4,6-dihydroxypyrimidine, a valuable intermediate for fungicides and other active ingredients.[5][6]

Knoevenagel Condensation: Formation of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[7] This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals.

Quantitative Data for Knoevenagel Condensation

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) |

| Various Aldehydes | Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp. | 85-89[3] |

| Aromatic Aldehydes | Diethyl Malonate | Piperidine/Acetic Acid | Benzene/Toluene | Reflux | Varies |

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol provides a general procedure for the Knoevenagel condensation.

Materials:

-

This compound

-

Aromatic aldehyde

-

Piperidine (catalyst)

-

Glacial acetic acid (co-catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aromatic aldehyde and this compound in toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine and glacial acetic acid to the solution.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Workup: After the reaction is complete (as monitored by TLC), cool the mixture and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The mechanism of the Knoevenagel condensation is outlined in the following diagram:

Caption: A diagram illustrating the key steps of the Knoevenagel condensation.

Michael Addition: Conjugate Addition Reactions

The enolate derived from this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. The Michael reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[8]

Spectroscopic Data of this compound

The following table summarizes key spectroscopic data for this compound, which is essential for its characterization.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the butyl ester groups (triplet for CH₃, sextet for the adjacent CH₂, and a triplet for the O-CH₂) and a singlet for the active methylene protons (CH₂). |

| ¹³C NMR | Resonances for the carbonyl carbons, the O-CH₂ carbons, the methylene carbons of the butyl groups, and the active methylene carbon. |

| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C-O stretching bands.[9] |

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to readily form a stabilized enolate allows for a wide range of synthetic transformations, including alkylations, condensations, and conjugate additions. These reactions provide efficient routes to a vast array of compounds, from substituted carboxylic acids to complex heterocyclic systems with significant biological activity. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the continued exploration and application of this important synthetic building block.

References

- 1. chembk.com [chembk.com]

- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Dibutyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malonate is a versatile diester of malonic acid, characterized by a highly reactive active methylene group (—CH₂—) positioned between two electron-withdrawing carbonyl moieties. This structural feature imparts significant acidity to the α-protons, making this compound a valuable C₂ synthon in organic synthesis. Its reactivity is central to a variety of carbon-carbon bond-forming reactions, including alkylation, acylation, condensation, and conjugate additions. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing the underlying principles, experimental protocols for key transformations, and quantitative data to inform synthetic planning. The information presented is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in fine chemical synthesis and drug development.

Physicochemical Properties and Acidity

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₄ | [2][4][5] |

| Molecular Weight | 216.27 g/mol | [4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 251-252 °C | [7] |

| Density | 0.9824 g/cm³ (at 20 °C) | [7] |

| pKa (predicted) | 11.82 ± 0.46 | [7] |

| Solubility | Soluble in most organic solvents, insoluble in water. | [7] |

Core Reactivity: The Malonic Ester Synthesis

The quintessential application of this compound's reactivity is the malonic ester synthesis, a versatile method for preparing carboxylic acids.[8][9] This synthetic sequence involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation.

Enolate Formation

The first step is the deprotonation of the active methylene group by a suitable base to form a resonance-stabilized enolate. Sodium ethoxide (NaOEt) or sodium butoxide (NaOBu) in an alcoholic solvent are commonly used bases. It is crucial to match the alkoxide base with the ester's alcohol to prevent transesterification.[10][11]

Caption: Formation and resonance stabilization of the this compound enolate.

Alkylation

The generated enolate is a potent nucleophile that readily undergoes Sₙ2 reaction with a primary or secondary alkyl halide, leading to the formation of an alkyl-substituted this compound.[9][12] A significant side reaction is dialkylation, where the mono-alkylated product, which still possesses an acidic proton, undergoes a second alkylation.[8][10] To minimize dialkylation, a strict 1:1 stoichiometry of the malonate to the alkylating agent should be employed, or a slight excess of the malonate can be used.[10]

Table 2: Representative Yields for Mono-alkylation of Malonic Esters

| Malonic Ester | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Diethyl Malonate | 1,6-dichlorohexane | K₂CO₃ | Cyclohexane | 74-78 | [13] |

| Diethyl Malonate | n-butyl bromide | NaOEt | Ethanol | Not specified | [11] |

| Di-tert-butyl α-methylmalonate | Benzyl bromide | 50% KOH (aq) | Toluene | 75 | [14] |

| Di-tert-butyl α-methylmalonate | Allyl bromide | 50% KOH (aq) | Toluene | 99 | [14] |

Hydrolysis and Decarboxylation

The alkylated this compound can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating of the malonic acid derivative leads to facile decarboxylation, yielding a substituted butanoic acid.[9][15]

Caption: Workflow of the malonic ester synthesis.

Other Key Reactions

Acylation

The enolate of this compound can be acylated using acid chlorides or anhydrides to form β-keto esters. The use of magnesium chloride has been shown to enhance the C-acylation of diethyl malonate.[7]

Knoevenagel Condensation

This compound undergoes Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base such as piperidine or an amine salt.[16][17][18] The reaction involves a nucleophilic addition of the malonate enolate to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[17]

Table 3: Yields for Knoevenagel Condensation of Diethyl Malonate

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Benzene | 89-91 | [15] |

| Various aldehydes | Immobilized Gelatine | DMSO | 85-89 | [19] |

| Benzaldehyde | DBU/H₂O | Water | Good to excellent | [20] |

Michael Addition

As a Michael donor, the enolate of this compound can participate in a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors), such as methyl vinyl ketone.[21][22][23][24] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.

Caption: Generalized pathway for the Michael addition reaction.

Synthesis of Barbiturates

This compound is a key precursor in the synthesis of barbiturates, a class of central nervous system depressants.[25][26] The synthesis involves the condensation of a (di)substituted this compound with urea in the presence of a strong base like sodium ethoxide.[23]

Experimental Protocols

General Procedure for Alkylation of this compound (Adapted from Diethyl Malonate Protocol)

Materials:

-

This compound

-

Anhydrous ethanol or butanol

-

Sodium metal

-

Alkyl halide (e.g., n-butyl bromide)

-

Reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in anhydrous butanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled as needed.

-

Enolate Formation: Once all the sodium has reacted, cool the sodium butoxide solution. Slowly add this compound to the solution with stirring.

-

Alkylation: Gradually add the alkyl halide to the reaction mixture. An exothermic reaction may occur, requiring cooling to maintain a controlled temperature.

-

Reaction Completion: Heat the mixture to reflux until the reaction is complete (can be monitored by TLC or until the solution is neutral to moist litmus paper).

-

Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

General Procedure for Knoevenagel Condensation (Adapted from Diethyl Malonate Protocol)

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Piperidine

-

Benzene or toluene

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, the aldehyde, a catalytic amount of piperidine, and the solvent (benzene or toluene).

-

Heat the mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture and wash it sequentially with water, dilute hydrochloric acid, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by vacuum distillation or recrystallization.[15]

Synthesis of Barbituric Acid from this compound and Urea (Adapted from Diethyl Malonate Protocol)

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Prepare Sodium Ethoxide: Dissolve finely cut sodium (0.5 gram-atom) in absolute ethanol (250 mL) in a round-bottom flask fitted with a reflux condenser.[23]

-

Condensation: To the sodium ethoxide solution, add this compound (0.5 mol) followed by a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL).[23]

-

Reflux the mixture for several hours (e.g., 7 hours) using an oil bath. A white solid (the sodium salt of the barbiturate) will precipitate.[23]

-

Work-up: After cooling, add hot water to dissolve the solid. Acidify the solution with concentrated hydrochloric acid with stirring until acidic.[23]

-

Cool the solution in an ice bath to crystallize the barbituric acid. Collect the product by filtration, wash with cold water, and dry.[23]

Conclusion

The active methylene group in this compound provides a versatile platform for a wide array of synthetic transformations. Its predictable reactivity, primarily through the formation of a stable enolate, makes it an indispensable tool for the construction of complex organic molecules. A thorough understanding of the principles of enolate formation, alkylation, acylation, and condensation reactions, as well as careful control of reaction conditions to minimize side reactions, is crucial for the successful application of this compound in research and development. The protocols and data presented in this guide offer a solid foundation for leveraging the synthetic potential of this important building block.

References

- 1. Sciencemadness Discussion Board - Malonyl Chloride and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Propanedioic acid, dibutyl ester | C11H20O4 | CID 136925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanedioic acid, dibutyl ester [webbook.nist.gov]

- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. DIETHYL SEC-BUTYLMALONATE(83-27-2) 1H NMR [m.chemicalbook.com]

- 8. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. Di-tert-Butyl malonate(541-16-2) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Diethyl butylmalonate(133-08-4) 1H NMR spectrum [chemicalbook.com]

- 12. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

- 13. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 17. organicreactions.org [organicreactions.org]

- 18. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 19. asianpubs.org [asianpubs.org]

- 20. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 21. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]

- 24. mdpi.com [mdpi.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. benchchem.com [benchchem.com]

Dibutyl malonate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Dibutyl Malonate

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling protocols is paramount to ensuring a safe and productive laboratory environment. This guide provides an in-depth overview of the safety data and handling precautions for this compound, a common reagent in organic synthesis.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₁H₂₀O₄.[1][2] A summary of its key physical and chemical properties is presented below. Understanding these properties is the first step in establishing safe handling procedures.

| Property | Value |

| Molecular Weight | 216.27 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Density | 0.9824 g/cm³ (at 20°C)[1] |

| Melting Point | -83°C[1] |

| Boiling Point | 251-252°C[1] |

| Flash Point | 88°C[1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene, and acetic acid[1] |

| Vapor Pressure | 0.0204 mmHg (at 25°C)[1] |

| Refractive Index | 1.4162 - 1.4280[1] |

Hazard Identification and Toxicological Summary

This compound is considered to have low toxicity but can cause irritation.[1] It is a combustible liquid and requires careful handling to avoid ignition.[3]

Key Hazards:

-

Eye Irritation: Can cause eye irritation.[4]

-

Skin Irritation: May cause skin irritation upon contact.[4]

-

Respiratory Tract Irritation: Vapors may irritate the respiratory tract.[1][4] Do not breathe vapor.[1]

-

Combustibility: Classified as a combustible liquid.[3]

As of the latest safety data sheets, there is no information to suggest that this compound is carcinogenic, mutagenic, or has reproductive toxicity.[5] No specific occupational exposure limits have been established.[5]

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is the primary defense against exposure. The following PPE is recommended when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields conforming to EN166. A face shield may be required for splash hazards.[4] | Protects against splashes and vapors that can cause eye irritation.[4] |

| Hand Protection | Nitrile or Neoprene gloves are recommended. Gloves should comply with EU Directive 89/686/EEC and the EN 374 standard.[4] | Prevents skin contact, which can cause irritation.[4] Always inspect gloves before use and use proper removal techniques. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[6] | Protects against accidental skin contact. |

| Respiratory Protection | Use in a well-ventilated area.[7] A full-face respirator with a multipurpose combination (US) may be necessary if engineering controls are insufficient.[4] | Prevents inhalation of vapors which can irritate the respiratory system.[4] |

Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

-

Handle in a well-ventilated area and use a local exhaust ventilation system.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][9]

-

All equipment used when handling the product must be grounded to prevent static discharges.[5][10]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep containers tightly closed in their original container.[5][7][10]

-

Store away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency and Experimental Protocols

In the event of an exposure or spill, immediate and appropriate action is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[4] If irritation occurs, seek medical attention.[8]

-

Inhalation: Move the individual to fresh air. If the person is not breathing, provide artificial respiration.[4] Seek medical attention if you feel unwell.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Accidental Release and Spill Cleanup Protocol

The primary goal is to contain the spill safely and prevent it from entering drains or waterways.[5][10]

-

Ensure Adequate Ventilation: Ventilate the area of the spill.[5]

-

Remove Ignition Sources: Remove all sources of ignition from the area.[5][10]

-

Evacuate Personnel: Keep unnecessary personnel away from the spill area.[5][10]

-

Wear Appropriate PPE: Do not handle the spill without wearing appropriate protective clothing, gloves, and eye/face protection.[5]

-

Containment: Stop the leak if it is safe to do so. Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[5] Dike large spills far ahead of the liquid for later disposal.[5]

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for chemical waste disposal.[5][10]

-

Decontaminate: Thoroughly clean the contaminated surface.[5]

Firefighting Protocol

This compound is a combustible liquid.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[10][11] Water mist can be used to cool closed containers.[11]

-

Special Hazards: Heating may cause containers to expand or rupture violently.[7] Hazardous combustion products include carbon monoxide and carbon dioxide.[11]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus and full protective gear.[3]

Visual Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Caption: Workflow for this compound Spill Response.

References

- 1. chembk.com [chembk.com]

- 2. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. benchchem.com [benchchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemstock.ae [chemstock.ae]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. multichemindia.com [multichemindia.com]

- 11. fishersci.com [fishersci.com]

Dibutyl Malonate as a Versatile Intermediate for Ketone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dibutyl malonate is a highly versatile C3 synthon in organic synthesis, primarily recognized for its role in the classic malonic ester synthesis to produce substituted carboxylic acids. This technical guide details a modified approach that leverages this compound as a key intermediate for the synthesis of a wide range of ketones. This method provides a robust alternative to direct ketone alkylation or the acetoacetic ester synthesis, offering advantages in regioselectivity and avoidance of self-condensation side reactions. This document provides the core chemical principles, detailed experimental protocols, and a clear workflow for the strategic construction of mono- and di-substituted ketones.

Introduction: The Chemistry of Malonic Esters

Malonic esters, such as this compound, are cornerstone reagents in carbon-carbon bond formation. The key to their reactivity lies in the acidity of the α-hydrogens located on the methylene carbon flanked by two carbonyl groups (pKa ≈ 13 in DMSO).[1] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate.[2] This enolate is a soft nucleophile that readily participates in SN2 reactions with electrophiles like alkyl halides.[3]

While the traditional malonic ester synthesis pathway involves alkylation followed by hydrolysis and decarboxylation to yield a carboxylic acid, a modification of this sequence allows for the synthesis of ketones.[4][5][6] This is achieved by introducing an acyl group to the malonate intermediate prior to the final hydrolysis and decarboxylation step. This approach is conceptually similar to the acetoacetic ester synthesis, which is used to prepare methyl ketones.[7][8]

Core Synthetic Pathway: From this compound to Ketones

The conversion of this compound to a target ketone is a multi-step process that offers multiple points for introducing molecular complexity. The general workflow involves enolate formation, one or two alkylation steps, acylation, and a final hydrolysis/decarboxylation sequence.

The five primary stages of the synthesis are:

-

Enolate Formation: The α-proton of this compound is removed by a base to form a nucleophilic enolate. To prevent transesterification, a butoxide base (e.g., sodium butoxide) is preferred when working with butyl esters.

-

Alkylation: The enolate is reacted with a primary or secondary alkyl halide (R¹-X) to form a mono-alkylated this compound.[2]

-

(Optional) Second Alkylation: If the target is a di-substituted ketone, the remaining acidic α-proton on the mono-alkylated intermediate can be removed, and a second alkyl group (R²-X) can be introduced.[1]

-

Acylation: The enolate of the alkylated malonate is reacted with an acylating agent, such as an acyl chloride (R³-COCl) or an acid anhydride, to form an α-acyl-α-alkyl this compound. This is the crucial ketone-forming step.

-

Hydrolysis and Decarboxylation: The resulting tri-carbonyl compound is subjected to acidic hydrolysis (saponification followed by acidification). This process cleaves both butyl ester groups to form a β-keto dicarboxylic acid intermediate, which is unstable. Upon gentle heating, this intermediate readily undergoes decarboxylation to lose CO₂ and yield the final ketone product.[1]

Logical Workflow Diagram

Caption: Workflow for the synthesis of ketones from this compound.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of 5-methyl-3-heptanone.

Objective: To synthesize 5-methyl-3-heptanone from this compound, sec-butyl bromide, and propionyl chloride.

Materials:

-

This compound

-

Sodium butoxide (NaOBu)

-

Anhydrous Butanol

-

2-Bromobutane (sec-butyl bromide)

-

Propionyl chloride

-

Anhydrous Diethyl Ether or THF

-

6M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Alkylated this compound

-

Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with an inert gas (Nitrogen or Argon).

-

In the flask, dissolve sodium butoxide (1.1 equivalents) in anhydrous butanol.

-

Add this compound (1.0 equivalent) dropwise via the dropping funnel to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, add 2-bromobutane (1.1 equivalents) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC until the starting malonate is consumed.

-

Cool the mixture to room temperature and remove the butanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude dibutyl 2-(sec-butyl)malonate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Acylation of the Alkylated Intermediate

-

In a separate dry, inert-atmosphere flask, prepare a fresh solution of sodium butoxide (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add the crude dibutyl 2-(sec-butyl)malonate (1.0 equivalent) dropwise to the stirred solution.

-

After 30 minutes of stirring at 0°C, add propionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Hydrolysis and Decarboxylation

-

Pour the reaction mixture from Step 2 into a flask containing 6M HCl (5-6 equivalents) cooled in an ice bath.

-

Heat the resulting mixture to reflux for 8-12 hours to ensure complete hydrolysis of the esters and subsequent decarboxylation. The evolution of CO₂ gas should be observed.

-

Cool the mixture to room temperature and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude 5-methyl-3-heptanone by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of various ketones using this methodology.

Table 1: Representative Reaction Conditions and Reagents

| Target Ketone | Alkyl Halide (R¹-X) | Acyl Chloride (R²COCl) | Base | Solvent | Reflux Time (Alkylation) |

|---|---|---|---|---|---|

| 2-Heptanone | Butyl Bromide | Acetyl Chloride | NaOBu | Butanol / THF | 4 hours |

| 3-Phenyl-2-butanone | Benzyl Bromide | Acetyl Chloride | NaOBu | Butanol / THF | 6 hours |

| Cyclopentyl methyl ketone | - | Acetyl Chloride | NaOBu | THF | N/A |

| 5-Methyl-3-heptanone | sec-Butyl Bromide | Propionyl Chloride | NaOBu | Butanol / THF | 6 hours |

Table 2: Product Yields and Characterization

| Product Name | Molecular Formula | Theoretical Yield (%) | Boiling Point (°C) |

|---|---|---|---|

| 2-Heptanone | C₇H₁₄O | 65-75 | 151 |

| 3-Phenyl-2-butanone | C₁₀H₁₂O | 60-70 | 210 |

| Cyclopentyl methyl ketone | C₇H₁₂O | 70-80 | 158 |

| 5-Methyl-3-heptanone | C₈H₁₆O | 60-70 | 162-164 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Conclusion

The use of this compound as a precursor for ketone synthesis represents a powerful and adaptable strategy in organic chemistry. By modifying the classic malonic ester synthesis to include an acylation step, researchers can access a diverse array of complex ketone structures with high regiochemical control. This guide provides the fundamental principles and a practical framework for implementing this methodology, making it a valuable tool for professionals in academic research and the pharmaceutical industry engaged in the synthesis of novel molecular entities.

References

- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Dibutyl Malonate Alkylation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of substituted carboxylic acids. This application note provides a detailed protocol for the alkylation of dibutyl malonate, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The high acidity of the α-protons of this compound (pKa ≈ 13) facilitates its deprotonation by a moderately strong base to form a stabilized enolate. This enolate serves as a potent nucleophile, readily attacking an alkyl halide in an SN2 reaction to introduce an alkyl group.[1][2][3] A subsequent hydrolysis and decarboxylation of the alkylated this compound yields a substituted butyric acid. A significant advantage of this methodology is the potential for a second alkylation on the mono-alkylated product, allowing for the synthesis of α,α-disubstituted butyric acids.[4]

Reaction Mechanism

The alkylation of this compound proceeds through a three-step sequence:

-

Enolate Formation: A base, such as sodium butoxide, abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate. The choice of an alkoxide base corresponding to the ester's alcohol (butanol in this case) is crucial to prevent transesterification.[4]

-

Nucleophilic Attack (Alkylation): The resulting enolate anion acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding an α-alkylated this compound.[2][3][5] This step is most efficient with primary and secondary alkyl halides.[6]

-

Work-up and Purification: The reaction mixture is quenched and extracted to isolate the crude product, which is then purified, typically by vacuum distillation.

Experimental Workflow Diagram

Caption: Experimental workflow for the alkylation of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the alkylation of malonic esters, which can be adapted for this compound.

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | This compound | Source of the enolate | N/A |

| Base | Sodium Butoxide | Deprotonation of the malonic ester | [4] |

| Potassium Carbonate | Alternative base, often with a phase-transfer catalyst | [5][7] | |

| Solvent | Anhydrous Butanol | Prevents transesterification when using sodium butoxide | [4] |

| Toluene, DMF | Alternative inert solvents | [8][9] | |

| Alkylating Agent | Primary or Secondary Alkyl Halide (e.g., 1-bromobutane) | Provides the alkyl group to be added | [1][2][3] |

| Reaction Temperature | Reflux | To ensure the reaction goes to completion | [1] |

| Reaction Time | 2-4 hours | Typical duration for complete alkylation | [1] |

| Work-up | Water, Diethyl Ether/Dichloromethane | To separate the organic product from the aqueous phase | [1][5] |

| Purification | Vacuum Distillation | To obtain the pure alkylated product | [1] |

Detailed Experimental Protocol

This protocol describes the mono-alkylation of this compound with 1-bromobutane.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous butanol

-

1-bromobutane

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Butoxide: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2.3 g (0.1 mol) of sodium metal to 100 mL of anhydrous butanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of this compound: To the freshly prepared sodium butoxide solution, add 21.6 g (0.1 mol) of this compound dropwise from a dropping funnel at room temperature with stirring.

-

Alkylation: After the addition of this compound is complete, add 13.7 g (0.1 mol) of 1-bromobutane dropwise. The reaction mixture may begin to reflux. After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 250 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.[1]

-

Combine the organic layers and wash with water and then with a saturated sodium chloride solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

-

Purification:

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain dibutyl 2-butylmalonate.

-

Safety Precautions:

-

Sodium metal reacts violently with water. Handle with extreme care in an inert atmosphere.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Alkyl halides are potentially toxic and should be handled with care.

This detailed protocol provides a robust method for the alkylation of this compound, a versatile reaction for the synthesis of a wide range of organic compounds. The provided data and workflow diagrams offer a comprehensive guide for researchers in academic and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. google.com [google.com]

- 7. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

Application Notes and Protocols: Michael Addition Reaction Using Dibutyl Malonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Michael addition reaction utilizing dibutyl malonate as a soft nucleophile. This classical carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including key intermediates for pharmaceutical drug development. The protocols detailed below offer methodologies for both general and asymmetric Michael additions, supported by quantitative data and mechanistic insights.

Introduction to the Michael Addition of this compound

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound, a doubly activated methylene compound, serves as an excellent Michael donor. Upon deprotonation with a suitable base, it forms a resonance-stabilized enolate that readily adds to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. The resulting adducts are versatile 1,5-dicarbonyl compounds or their analogs, which are valuable precursors for the synthesis of a wide range of organic molecules and bioactive compounds.[1][2]

The reaction is prized for its efficiency and atom economy in creating new carbon-carbon bonds. Furthermore, the development of asymmetric catalysis has transformed the Michael addition into a powerful tool for the stereoselective synthesis of chiral molecules, a critical aspect of modern drug discovery and development.[3]

Reaction Mechanism and Stereochemistry

The base-catalyzed Michael addition of this compound proceeds through the following key steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition fashion.

-

Protonation: The resulting intermediate enolate is protonated by the conjugate acid of the base or a proton source in the workup to yield the final Michael adduct.

The stereochemical outcome of the reaction can be controlled by employing chiral catalysts, such as chiral Lewis acids, organocatalysts, or phase-transfer catalysts. These catalysts can create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor, thus leading to the formation of a specific enantiomer.[4][5]

Data Presentation: Asymmetric Michael Addition of Dialkyl Malonates

The following tables summarize quantitative data from representative asymmetric Michael addition reactions. While specific examples using this compound are less common in the literature than those with diethyl or dimethyl malonate, the data presented for these analogous substrates provide a strong predictive framework for reactions with this compound, which is expected to exhibit similar reactivity.

Table 1: Nickel-Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Chalcones [4][6]

| Entry | Michael Acceptor (Chalcone Derivative) | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | Ni(acac)₂ / (-)-Sparteine | Toluene | 5 | 85 | 80 |

| 2 | 4-Methylchalcone | NiCl₂ / (-)-Sparteine | Toluene | 13 | 89 | 87 |

| 3 | 4-Methoxychalcone | NiCl₂ / (-)-Sparteine | Toluene | 12 | 90 | 86 |

| 4 | 4-Chlorochalcone | NiCl₂ / (-)-Sparteine | Toluene | 11 | 90 | 86 |

Table 2: Organocatalyzed Asymmetric Michael Addition of Dialkyl Malonates to α,β-Unsaturated Ketones [5][7]

| Entry | Michael Donor | Michael Acceptor | Catalyst | Additive | Solvent | Yield (%) | ee (%) |

| 1 | Diethyl malonate | Cinnamone | (R,R)-1,2-Diphenylethanediamine | Salicylic Acid | EtOH | 99 | 95 |

| 2 | Diethyl malonate | 4-Bromochalcone | (R,R)-1,2-Diphenylethanediamine | Salicylic Acid | EtOH | 95 | >99 |

| 3 | Dimethyl malonate | β-Nitrostyrene | Takemoto's thiourea catalyst | - | Toluene | 80 | 94 |

| 4 | Diethyl malonate | Alkyl-substituted nitroalkene | Takemoto's thiourea catalyst | - | Solvent-free | 73 | 88 |

Experimental Protocols

Protocol 1: General Base-Catalyzed Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol describes a standard procedure for a base-catalyzed Michael addition reaction.

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Sodium ethoxide (NaOEt) or other suitable base

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add this compound (1.0 equivalent) dropwise at room temperature with stirring.

-

After stirring for 15-30 minutes, add the α,β-unsaturated ketone (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 2: Asymmetric Michael Addition of this compound to a Chalcone Catalyzed by a Nickel-Sparteine Complex[4]

This protocol details an enantioselective Michael addition using a chiral catalyst.

Materials:

-

This compound

-

Chalcone derivative

-

Nickel(II) chloride (NiCl₂)

-

(-)-Sparteine

-

Anhydrous toluene

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-